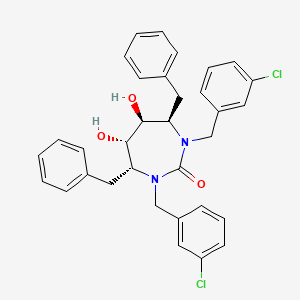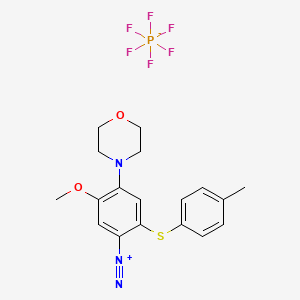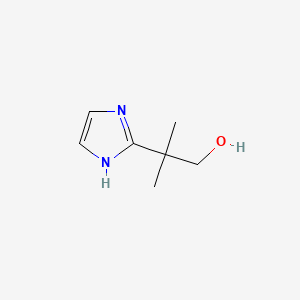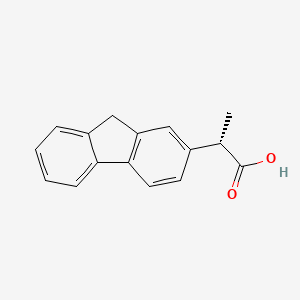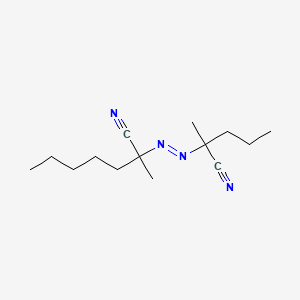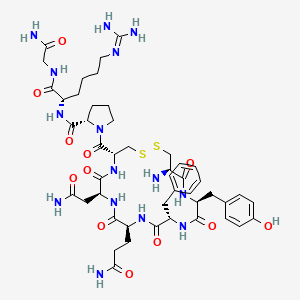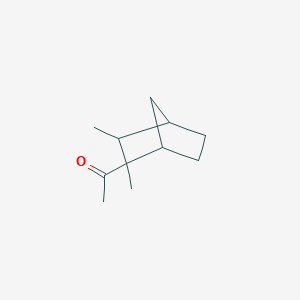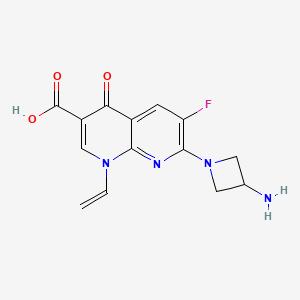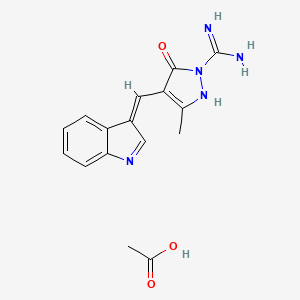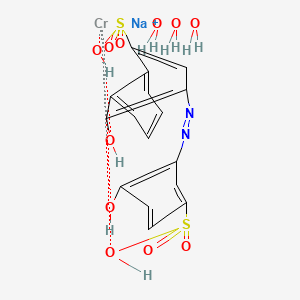
Sodium triaqua(4-hydroxy-3-((2-hydroxy-5-sulphophenyl)azo)naphthalene-1-sulphonato(4-))chromate(1-)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) is a complex compound with the molecular formula C16H18CrN2NaO11S2. It is known for its vibrant color and is often used in various industrial applications, particularly in dyeing and pigmentation processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) typically involves the reaction of 4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonic acid with a chromium salt in the presence of sodium ions. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the formation of the desired complex .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up by optimizing the reaction conditions, such as temperature, pH, and concentration of reactants. The process involves continuous monitoring and adjustment to maintain the quality and yield of the product .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of chromium, while reduction can produce lower oxidation states .
Applications De Recherche Scientifique
Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) has several scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of oncology.
Industry: It is widely used in the dyeing and pigmentation industry due to its vibrant color and stability.
Mécanisme D'action
The mechanism of action of Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) involves its interaction with various molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. It can also interact with DNA, potentially leading to changes in gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sodium triaqua[5-[(5-chloro-2-hydroxy-3-sulfophenyl)azo]-6-hydroxynaphthalene-2-sulfonato(4-)]chromate(1-)
- Sodium triaqua[3-hydroxy-4-[(1-hydroxy-8-sulfo-2-naphthyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-)
- Sodium triaqua[3-[(1,5-dihydroxy-2-naphthyl)azo]-4-hydroxy-5-nitrobenzene-1-sulfonato(3-)]chromium
Uniqueness
What sets Sodium triaqua[4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)azo]naphthalene-1-sulfonato(4-)]chromate(1-) apart from similar compounds is its specific molecular structure, which imparts unique chemical and physical properties. Its stability and vibrant color make it particularly valuable in industrial applications .
Propriétés
Numéro CAS |
83863-38-1 |
|---|---|
Formule moléculaire |
C16H18CrN2NaO11S2+ |
Poids moléculaire |
553.4 g/mol |
Nom IUPAC |
sodium;chromium;4-hydroxy-3-[(2-hydroxy-5-sulfophenyl)diazenyl]naphthalene-1-sulfonic acid;trihydrate |
InChI |
InChI=1S/C16H12N2O8S2.Cr.Na.3H2O/c19-14-6-5-9(27(21,22)23)7-12(14)17-18-13-8-15(28(24,25)26)10-3-1-2-4-11(10)16(13)20;;;;;/h1-8,19-20H,(H,21,22,23)(H,24,25,26);;;3*1H2/q;;+1;;; |
Clé InChI |
DKDGZBRZWPELQR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC(=C2O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)O)S(=O)(=O)O.O.O.O.[Na+].[Cr] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


